molecular formula C16H16N2O4 B5474710 2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Cat. No.: B5474710
M. Wt: 300.31 g/mol
InChI Key: YBEDOLCKIZVLTG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[4-[(3-methoxyphenyl)carbamoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-14-4-2-3-13(10-14)18-16(21)17-12-7-5-11(6-8-12)9-15(19)20/h2-8,10H,9H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEDOLCKIZVLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves the reaction of 3-methoxyaniline with a suitable acylating agent to form the intermediate 3-methoxyanilide. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(3-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific structural features, such as the presence of the methoxyanilino group and the phenylacetic acid moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

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